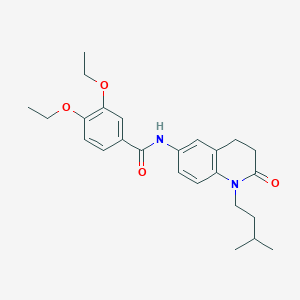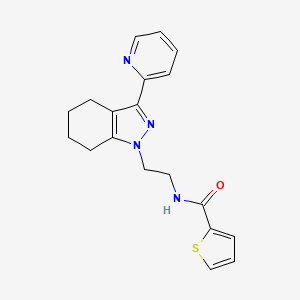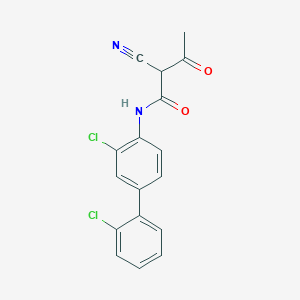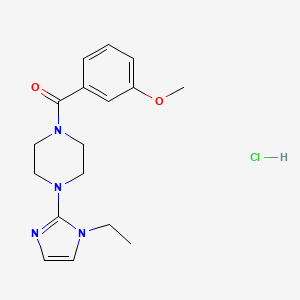![molecular formula C21H26N2O4 B2894730 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953935-30-3](/img/structure/B2894730.png)
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring, and a phenylmorpholinoethyl substituent at the nitrogen atom of the amide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(2-phenylmorpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide
- 3,5-dimethoxy-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide
- 4-bromo-N-(3,5-dimethoxyphenyl)benzamide
Uniqueness
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzamide ring and the presence of the phenylmorpholinoethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPAEQLBLOETIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)



![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![(Z)-methyl 2-(2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894659.png)
![1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2894662.png)
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)


